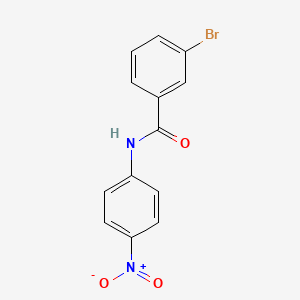

3-bromo-N-(4-nitrophenyl)benzamide

Description

3-Bromo-N-(4-nitrophenyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a bromine atom at the 3-position and a 4-nitrophenyl group attached via the amide nitrogen.

Properties

CAS No. |

349405-35-2 |

|---|---|

Molecular Formula |

C13H9BrN2O3 |

Molecular Weight |

321.13 g/mol |

IUPAC Name |

3-bromo-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17) |

InChI Key |

ZQSCAZHDTDRRBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux.

Step 2: Coupling with 4-Nitroaniline

3-Bromobenzoyl chloride reacts with 4-nitroaniline in the presence of a base.

Reaction Table

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂, DMF | Toluene | 70°C | 3 | 94 |

| 2 | 4-Nitroaniline, TEA | THF | 25°C | 8 | 87 |

Direct Bromination of N-(4-Nitrophenyl)benzamide

N-(4-Nitrophenyl)benzamide undergoes electrophilic aromatic bromination at the meta position.

Conditions :

Bromination Optimization

| Brominating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| NBS | FeBr₃ | CH₃COOH | 80 |

| Br₂ | AlCl₃ | CH₂Cl₂ | 75 |

Palladium-Catalyzed Coupling Reactions

Aryl halides and nitroarenes are coupled via Buchwald-Hartwig or Ullmann reactions.

Buchwald-Hartwig Amination

3-Bromobenzamide reacts with 4-nitroaniline using a palladium catalyst.

Ullmann Coupling

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120°C, 24 hours

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation step, reducing reaction time.

Conditions :

-

Reactants : 3-Bromobenzoic acid, 4-nitroaniline

-

Coupling Agent : HATU (1.1 equiv)

-

Solvent : DMF

-

Microwave Power : 150 W

-

Temperature : 100°C, 20–30 minutes

Analytical Characterization

Key spectroscopic data for quality control:

NMR (400 MHz, DMSO-d₆)

HPLC Purity

-

Column : C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase : Acetonitrile/water (70:30)

-

Retention Time : 6.8 minutes

Challenges and Optimization

-

Regioselectivity : Bromination at the meta position requires careful control of Lewis acid catalysts.

-

Side Reactions : Over-bromination or nitro-group reduction can occur; use of NaHCO₃ minimizes side products.

-

Scalability : Microwave and flow chemistry methods improve scalability compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 3-amino-N-(4-nitrophenyl)benzamide.

Oxidation: Oxidized products at the benzylic position, potentially forming carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

3-bromo-N-(4-nitrophenyl)benzamide has been investigated for its potential as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the nitro group enhances reactivity towards biological targets, making it a candidate for further exploration in antimicrobial therapies .

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines, positioning them as potential candidates for anticancer drug development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Intermediate in Pharmaceutical Synthesis : It is used as an intermediate in the preparation of various pharmaceuticals and agrochemicals, facilitating the design of molecules with specific biological activities.

- Chemical Reactions : 3-bromo-N-(4-nitrophenyl)benzamide can undergo various reactions, including nucleophilic substitutions and reductions, allowing for the generation of diverse derivatives with tailored properties .

Biological Studies

Research has focused on understanding the interactions of 3-bromo-N-(4-nitrophenyl)benzamide with biological targets:

- Mechanism of Action : The compound may interact with enzymes or receptors involved in disease pathways. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study explored various derivatives of 3-bromo-N-(4-nitrophenyl)benzamide for their antibacterial properties against common pathogens. Results indicated that certain modifications significantly enhanced activity, suggesting pathways for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects on breast cancer cell lines. Further investigations are ongoing to optimize these compounds for therapeutic use.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Differs in the bromine position (4- vs. 3-) and nitro group position (2- vs. 4- on the aniline ring).

- Synthesis : Prepared from 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile .

- Crystallography : Crystallizes in a triclinic system (space group P1) with two molecules per asymmetric unit. Intramolecular C–H···O hydrogen bonds stabilize the structure .

- Key Difference : The 2-nitro group introduces steric hindrance, altering dihedral angles between aromatic rings compared to 4-nitro derivatives.

2-Nitro-N-(4-nitrophenyl)benzamide

- Structure : Features nitro groups at both the 2-position (benzamide) and 4-position (aniline).

- Crystallography: Orthorhombic space group (P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. The 2-nitro group forms a non-planar six-membered ring via C–H···O hydrogen bonding .

3-Bromo-4-methyl-N-(2-nitrophenyl)benzamide

- Structure : Adds a methyl group at the 4-position adjacent to bromine.

- Properties: Higher molecular weight (335.15 g/mol) and predicted density (1.576 g/cm³) compared to non-methylated analogs. The methyl group may enhance hydrophobicity .

Functional Group Modifications

N-(4-Nitrophenyl)benzamide (Parent Compound)

- Structure : Lacks the bromine atom.

- Synthesis : Formed from benzoyl chloride and 4-nitroaniline, yielding a simpler analog with a melting point range of 163–165°C (e.g., compound 3f in ) .

- Key Difference : Bromination at the 3-position increases molecular weight by ~79.9 g/mol and may improve binding to biological targets (e.g., VEGFR-2 inhibitors) via halogen interactions .

4-(Carboxy)-N-(4-nitrophenyl)benzamide

Crystallographic and Physicochemical Data

*Predicted based on analogs.

Biological Activity

3-Bromo-N-(4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-bromo-N-(4-nitrophenyl)benzamide is CHBrNO. The structure features a bromine atom and a nitro group on the aromatic rings, which are known to influence biological activity through electronic effects and steric hindrance.

Biological Activity Overview

1. Antimicrobial Activity

- Mechanism of Action : The compound exhibits significant antibacterial properties, primarily attributed to its ability to inhibit bacterial enzymes such as MurB and topoisomerase II DNA gyrase. These enzymes are critical for bacterial cell wall synthesis and DNA replication, respectively .

- Efficacy : Studies have shown that compounds with similar structures demonstrate varying degrees of antimicrobial activity. For instance, derivatives with electron-withdrawing groups like nitro or halogens often exhibit enhanced potency against pathogens like E. coli and Candida albicans.

2. Antifungal Activity

- Inhibition Studies : The antifungal efficacy of 3-bromo-N-(4-nitrophenyl)benzamide has been evaluated alongside standard antifungal agents such as ketoconazole. In vitro tests indicate that this compound may inhibit fungal growth through similar mechanisms as its antibacterial activity .

- Comparative Analysis : In comparative studies, compounds with bromo or chloro substitutions have been shown to possess better antifungal activity than those without these groups .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various nitrophenyl benzamides, including 3-bromo-N-(4-nitrophenyl)benzamide, revealed that it had a Minimum Inhibitory Concentration (MIC) against E. coli of approximately 0.18 ± 0.06 µg/mL, indicating strong antibacterial properties. The study utilized the microdilution method for determining bacterial susceptibility .

Case Study 2: Structure-Activity Relationship (SAR)

Research involving structural modifications of related compounds highlighted the importance of the nitro group in enhancing biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly improved both antibacterial and antifungal activities .

Table 1: Biological Activity of 3-Bromo-N-(4-nitrophenyl)benzamide

| Activity Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.18 ± 0.06 | |

| Antifungal | Candida albicans | Not specified |

Table 2: Structure-Activity Relationship Insights

| Compound | Substitution Type | Biological Activity |

|---|---|---|

| 3-Bromo-N-(4-nitrophenyl)benzamide | Bromo, Nitro | High |

| 4-Chloro-N-(2-nitrophenyl)benzamide | Chloro, Nitro | Moderate |

| Control (No substitution) | None | Low |

Toxicity and Safety Profile

Toxicity assessments performed using computational models suggest that 3-bromo-N-(4-nitrophenyl)benzamide lacks significant mutagenic or carcinogenic potential, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(4-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with 4-nitroaniline. Key steps include:

- Activation : Use of coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid .

- Amidation : Reaction in anhydrous DMF or THF under nitrogen, monitored by TLC.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

- Critical Factors : Moisture control (to prevent hydrolysis), stoichiometric excess of 4-nitroaniline (1.2–1.5 equiv), and temperature (60–80°C) to accelerate coupling .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-N-(4-nitrophenyl)benzamide?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substituted nitro group at δ 8.2–8.4 ppm) and carbonyl carbon at δ ~165 ppm .

- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]+) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the nitro group in 3-bromo-N-(4-nitrophenyl)benzamide influence its solubility and reactivity?

- Answer : The nitro group reduces solubility in polar solvents due to electron-withdrawing effects but enhances stability against nucleophilic attack. Reactivity is dominated by electrophilic aromatic substitution (e.g., bromine as a leaving group) and redox activity (nitro-to-amine reduction under H₂/Pd-C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 3-bromo-N-(4-nitrophenyl)benzamide derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. kinases) may arise from:

- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (DMSO >1% can denature proteins) .

- Structural Analogues : Compare with nitro-free or bromine-substituted analogues (e.g., 4-nitro vs. 3-nitro positional isomers) to isolate electronic effects .

- Docking Studies : Use Schrödinger Maestro or AutoDock to model interactions with target binding pockets, validating with mutagenesis .

Q. How do substituents (Br, NO₂) affect the compound’s crystallinity and intermolecular interactions?

- Bromine : Participates in halogen bonding (C–Br···O/N contacts, ~3.3 Å), enhancing crystal packing .

- Nitro Group : Forms π-stacking interactions (face-to-face distance ~3.5 Å) and hydrogen bonds with amide protons .

- Design Tip : Co-crystallization with coformers (e.g., succinic acid) improves diffraction quality for ambiguous structures .

Q. What computational methods predict the metabolic stability of 3-bromo-N-(4-nitrophenyl)benzamide?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism (nitro reduction as primary pathway) .

- MD Simulations : GROMACS for simulating liver microsome interactions; focus on nitroreductase binding free energy .

- Experimental Validation : Microsomal incubation (rat/human liver S9 fractions) with LC-MS/MS quantification of metabolites .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to design experiments to clarify mechanisms?

- Resolution Strategy :

- Dose-Response Curves : Test across 0.1–100 µM to identify biphasic effects (e.g., hormesis at low doses) .

- Resistance Studies : Serial passage of E. coli under sub-MIC exposure to detect mutation hotspots via whole-genome sequencing .

- Target Validation : Knockout bacterial strains (e.g., acpS or pptase mutants) to confirm enzyme targeting .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.